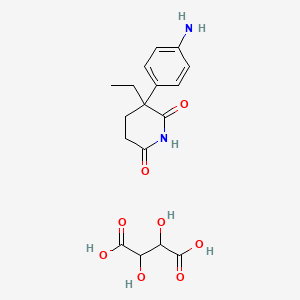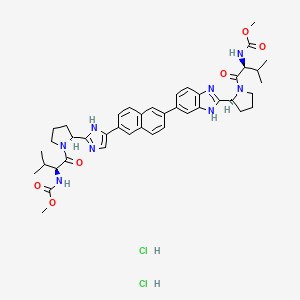
RIPA-56
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RIPA-56 ist ein potenter, selektiver und metabolisch stabiler Inhibitor der Rezeptor-interagierenden Protein-1-Kinase. Es hat einen IC50-Wert von 13 Nanomolar, was seine hohe Potenz aufzeigt. This compound beeinflusst die Aktivität der Rezeptor-interagierenden Protein-3-Kinase bei einer Konzentration von 10 Mikromolar nicht. Diese Verbindung hat ein signifikantes Potenzial gezeigt, die durch Tumornekrosefaktor-Alpha induzierte Mortalität und Mehrorganversagen beim systemischen Entzündungsreaktionssyndrom zu reduzieren .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Amidbindung beinhalten. Der Syntheseweg umfasst typischerweise die Reaktion eines Benzylaminderivats mit einem Carbonsäurederivat unter geeigneten Bedingungen, um die gewünschte Amidverbindung zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung von Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid und Katalysatoren wie 4-Dimethylaminopyridin, um die Bildung der Amidbindung zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Hochskalierung des in Laborumgebungen verwendeten Synthesewegs. Das Verfahren wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in Form eines lyophilisierten Pulvers hergestellt, das dann in Dimethylsulfoxid gelöst wird, um in verschiedenen Anwendungen verwendet zu werden .
Wissenschaftliche Forschungsanwendungen
RIPA-56 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um die Inhibition der Rezeptor-interagierenden Protein-1-Kinase zu untersuchen. In der Biologie hat es sich gezeigt, dass es die durch Tumornekrosefaktor-Alpha induzierte Mortalität und Mehrorganversagen beim systemischen Entzündungsreaktionssyndrom reduziert . In der Medizin hat this compound potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Multipler Sklerose und systemischem Entzündungsreaktionssyndrom durch Hemmung der Nekroptose . In der Industrie wird es bei der Entwicklung neuer Medikamente eingesetzt, die auf die Rezeptor-interagierende Protein-1-Kinase abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität der Rezeptor-interagierenden Protein-1-Kinase hemmt. Es bindet an die allosterische Rücktasche der Rezeptor-interagierenden Protein-1-Kinase und verhindert so deren Aktivierung und die nachfolgenden Signalwege. Diese Hemmung ermöglicht das Zellüberleben und die Zellproliferation in Gegenwart von Todesrezeptorliganden. Zu den molekularen Zielstrukturen, die an diesem Mechanismus beteiligt sind, gehören die Rezeptor-interagierende Protein-1-Kinase und ihre nachgeschalteten Signalwege .
Wirkmechanismus
RIPA-56, also known as N-benzyl-N-hydroxy-2,2-dimethylbutanamide, is a potent, selective, and metabolically stable compound with a wide range of biological effects .
Target of Action
this compound primarily targets the receptor-interacting protein 1 (RIP1) kinase . RIP1 is a crucial component of the necroptosis signaling pathway, which is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
this compound acts as a potent inhibitor of RIP1 kinase, with an IC50 value of 13 nM . By blocking the activity of RIP1 kinase, this compound allows for cell survival and proliferation in the presence of death receptor ligands .
Biochemical Pathways
this compound affects the necroptosis signaling pathway, which involves RIP1, RIP3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . By inhibiting RIP1 kinase, this compound can reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) .
Result of Action
this compound has been shown to reduce TNFα-induced mortality and multiorgan damage in SIRS . It can also protect myelin structures by blocking the demyelination and inflammation of spinal cord white matter in mice experimental autoimmune encephalomyelitis (EAE)-induced models, halting the progression of multiple sclerosis (MS) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable for 24 months in lyophilized form and, once in solution, should be used within 3 months to prevent loss of potency . Furthermore, the compound’s efficacy can be affected by the presence of death receptor ligands .
Biochemische Analyse
Biochemical Properties
RIPA-56 interacts with RIP1 kinase, a key enzyme involved in necroptosis, a form of programmed cell death . By inhibiting RIP1 kinase, this compound allows for cell survival and proliferation in the presence of death receptor ligands . The compound has an IC50 value of 13 nM, indicating its high potency .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) . It also influences cell function by blocking the activity of RIP1 kinase, which allows for cell survival and proliferation in the presence of death receptor ligands .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of RIP1 kinase . This inhibition allows for cell survival and proliferation in the presence of death receptor ligands . The compound has no effect on RIP3 kinase activity at a 10 μM concentration .
Temporal Effects in Laboratory Settings
This compound is supplied as a lyophilized powder and is stable for 24 months in this form . Once in solution, it should be used within 3 months to prevent loss of potency . The compound is soluble in DMSO at 50 mg/ml or ethanol at 50 mg/ml .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been shown to reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) in mice .
Metabolic Pathways
Given its role as an inhibitor of RIP1 kinase, it likely interacts with enzymes and cofactors involved in programmed cell death .
Transport and Distribution
Given its solubility in DMSO and ethanol , it is likely that it can readily diffuse across cell membranes.
Subcellular Localization
Given its role as an inhibitor of RIP1 kinase, it is likely that it localizes to areas of the cell where this enzyme is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: RIPA-56 is synthesized through a series of chemical reactions involving the formation of an amide bond. The synthetic route typically involves the reaction of a benzylamine derivative with a carboxylic acid derivative under appropriate conditions to form the desired amide compound. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route used in laboratory settings. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in a lyophilized powder form, which is then reconstituted in dimethyl sulfoxide for use in various applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: RIPA-56 unterliegt hauptsächlich Reaktionen, die seine Wechselwirkung mit der Rezeptor-interagierenden Protein-1-Kinase beinhalten. Es wirkt als Inhibitor, indem es an die allosterische Rücktasche der Rezeptor-interagierenden Protein-1-Kinase bindet, was darauf hindeutet, dass es sich möglicherweise um einen Typ-III-Kinaseinhibitor handelt .
Häufige Reagenzien und Bedingungen: Zu den häufigen Reagenzien, die bei der Synthese von this compound verwendet werden, gehören Benzylaminderivate, Carbonsäurederivate, N,N'-Dicyclohexylcarbodiimid und 4-Dimethylaminopyridin. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid und Ethanol .
Wichtigste gebildete Produkte: Das wichtigste Produkt, das bei der Synthese von this compound gebildet wird, ist die Amidverbindung selbst. Die Reinheit des Endprodukts beträgt typischerweise mehr als 98%, was seine Wirksamkeit in verschiedenen Anwendungen sicherstellt .
Vergleich Mit ähnlichen Verbindungen
RIPA-56 ist einzigartig in seiner hohen Potenz und Selektivität für die Rezeptor-interagierende Protein-1-Kinase. Im Gegensatz zu anderen Inhibitoren der Rezeptor-interagierenden Protein-1-Kinase wie Necrostatin-1 zielt this compound nicht auf Indolamin-2,3-Dioxygenase-Enzyme . Zu den this compound ähnlichen Verbindungen gehören Necrostatin-1, Necrostatin-1s und andere Inhibitoren der Rezeptor-interagierenden Protein-1-Kinase, die für therapeutische Anwendungen entwickelt wurden .
Eigenschaften
IUPAC Name |
N-benzyl-N-hydroxy-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-13(2,3)12(15)14(16)10-11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYVHIKSFXVDBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N(CC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)





![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)





![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)
![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)
